molecular formula C11H15NO3 B13514617 3-Amino-3-(3-methoxyphenyl)butanoic acid

3-Amino-3-(3-methoxyphenyl)butanoic acid

Cat. No.: B13514617
M. Wt: 209.24 g/mol
InChI Key: PTLPMPGOLDLWHT-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methoxyphenyl)butanoic acid is an organic compound with a unique structure that includes an amino group, a methoxyphenyl group, and a butanoic acid backbone

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.

    Reduction: The compound can also be reduced to form amines or other reduced derivatives.

    Substitution: Substitution reactions involving the methoxy group or the amino group can lead to various substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amines.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

3-Amino-3-(3-methoxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and methoxyphenyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    3-Aminobutanoic acid: Similar structure but lacks the methoxyphenyl group.

    3-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the amino group.

    4-Amino-3-methoxybenzoic acid: Similar functional groups but different backbone structure.

Uniqueness: 3-Amino-3-(3-methoxyphenyl)butanoic acid is unique due to the combination of its amino group, methoxyphenyl group, and butanoic acid backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-3-(3-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(12,7-10(13)14)8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLPMPGOLDLWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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